2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-Amino-5-(2-methyl-4-aminophenyl)-1,3,4-thiadiazole.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitroaniline: A precursor in the synthesis of the target compound.
2-Amino-5-nitrotoluene: Another nitro-substituted aromatic amine with similar reactivity.
4-Nitro-o-toluidine: A compound with a similar nitro and amino substitution pattern on the aromatic ring.
Uniqueness
2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C9H8N4O2S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-4-6(13(14)15)2-3-7(5)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12) |
InChI Key |
BXXPHCJGYVYFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
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